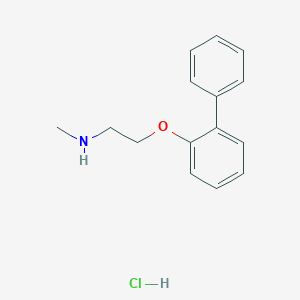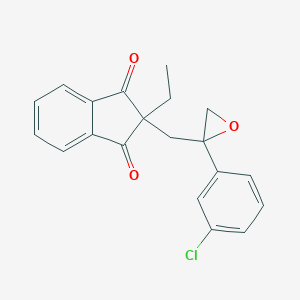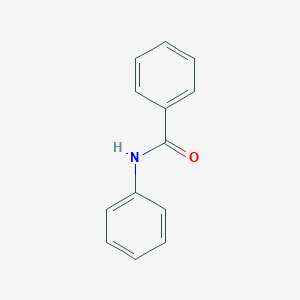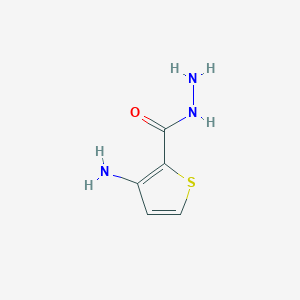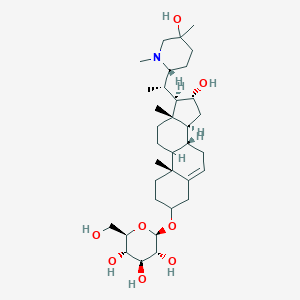
Pingbeininoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pingbeininoside is a natural product that belongs to the class of glycosides, which are compounds composed of a sugar molecule and a non-sugar molecule. It was first isolated from the bark of the Chinese medicinal plant, Pingbeinino, and has since been found in other plants as well. Pingbeininoside has been the subject of several scientific studies due to its potential therapeutic properties.
作用機序
The mechanism of action of Pingbeininoside is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication.
生化学的および生理学的効果
Pingbeininoside has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. It has also been found to inhibit the growth of cancer cells by inducing cell death. Additionally, Pingbeininoside has been found to inhibit the replication of certain viruses, including the hepatitis C virus.
実験室実験の利点と制限
One advantage of using Pingbeininoside in lab experiments is that it is a natural product, which makes it easier to obtain compared to synthetic compounds. Additionally, it has been shown to have several potential therapeutic properties, which makes it a promising candidate for further research. However, one limitation of using Pingbeininoside in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on Pingbeininoside. One area of research could focus on understanding its mechanism of action in more detail. This could involve studying the interactions between Pingbeininoside and specific enzymes and proteins. Another area of research could focus on developing new methods for synthesizing Pingbeininoside. This could make it easier to obtain and could also lead to the development of new analogs with improved therapeutic properties. Finally, research could focus on studying the potential therapeutic applications of Pingbeininoside in more detail, including its use in combination with other drugs.
合成法
The synthesis of Pingbeininoside can be achieved through several methods, including extraction from natural sources and chemical synthesis. The most common method for isolating Pingbeininoside involves extracting it from the bark of the Pingbeinino plant using solvents such as ethanol or methanol. Chemical synthesis of Pingbeininoside can also be achieved using various chemical reactions.
科学的研究の応用
Pingbeininoside has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral effects. Its anti-inflammatory properties make it a potential treatment for conditions such as arthritis and other inflammatory diseases. Its anti-tumor properties make it a potential treatment for cancer, while its anti-viral properties make it a potential treatment for viral infections.
特性
CAS番号 |
131984-90-2 |
|---|---|
製品名 |
Pingbeininoside |
分子式 |
C34H57NO8 |
分子量 |
607.8 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[[(8S,10R,13S,14S,16R,17R)-16-hydroxy-17-[(1S)-1-[(2R)-5-hydroxy-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H57NO8/c1-18(24-10-11-32(2,41)17-35(24)5)27-25(37)15-23-21-7-6-19-14-20(8-12-33(19,3)22(21)9-13-34(23,27)4)42-31-30(40)29(39)28(38)26(16-36)43-31/h6,18,20-31,36-41H,7-17H2,1-5H3/t18-,20?,21-,22?,23+,24-,25-,26-,27+,28-,29+,30-,31-,32?,33+,34+/m1/s1 |
InChIキー |
CXACCEOTKMZDPQ-YCZVTURLSA-N |
異性体SMILES |
C[C@H]([C@H]1CCC(CN1C)(C)O)[C@H]2[C@@H](C[C@@H]3[C@@]2(CCC4[C@H]3CC=C5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O |
SMILES |
CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O |
正規SMILES |
CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O |
同義語 |
pingbeininoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



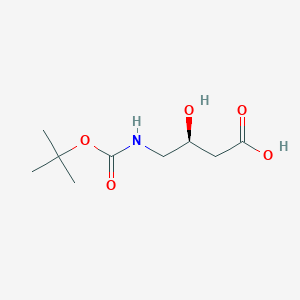
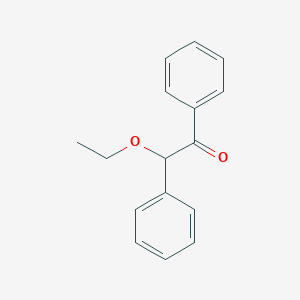
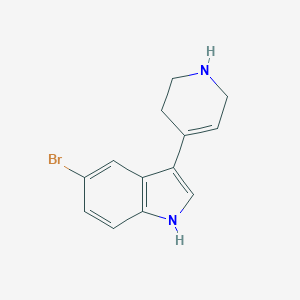
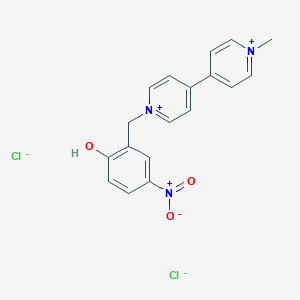

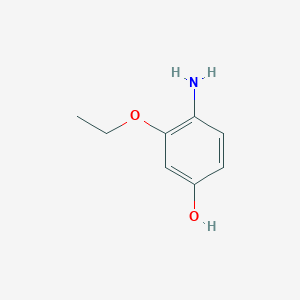
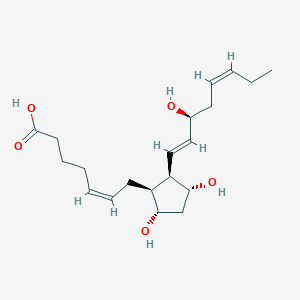

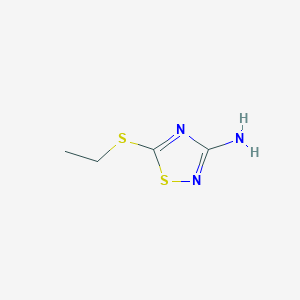
![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
